N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034345-71-4
VCID: VC4751156
InChI: InChI=1S/C14H14N4O3S/c1-18-10-12(9-16-18)22(19,20)17-8-11-4-2-6-15-14(11)13-5-3-7-21-13/h2-7,9-10,17H,8H2,1H3
SMILES: CN1C=C(C=N1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Molecular Formula: C14H14N4O3S
Molecular Weight: 318.35

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

CAS No.: 2034345-71-4

Cat. No.: VC4751156

Molecular Formula: C14H14N4O3S

Molecular Weight: 318.35

* For research use only. Not for human or veterinary use.

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide - 2034345-71-4

Specification

CAS No. 2034345-71-4
Molecular Formula C14H14N4O3S
Molecular Weight 318.35
IUPAC Name N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-1-methylpyrazole-4-sulfonamide
Standard InChI InChI=1S/C14H14N4O3S/c1-18-10-12(9-16-18)22(19,20)17-8-11-4-2-6-15-14(11)13-5-3-7-21-13/h2-7,9-10,17H,8H2,1H3
Standard InChI Key SJCNNMVVXKAPBZ-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s systematic IUPAC name, N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide, reflects its intricate architecture (Fig. 1):

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at position 1 with a methyl group and at position 4 with a sulfonamide functional group.

  • Sulfonamide linker: Bridges the pyrazole ring to a pyridine-methyl group.

  • Pyridine substituent: A six-membered aromatic ring with one nitrogen atom, substituted at position 2 with a furan-2-yl group.

  • Furan moiety: A five-membered oxygen-containing heterocycle attached to the pyridine ring.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number2034345-71-4
Molecular FormulaC₁₄H₁₄N₄O₃S
Molecular Weight318.35 g/mol
XLogP3 (Predicted)1.8
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors7 (3 O, 4 N atoms)

Source: Chemsrc , PubChem .

Synthesis and Structural Elucidation

Analytical Characterization

Hypothetical characterization data, inferred from analogous compounds , would likely include:

  • ¹H/¹³C NMR: Peaks corresponding to furan protons (δ 6.3–7.4 ppm), pyridine aromatic protons (δ 7.5–8.5 ppm), and pyrazole methyl groups (δ 2.5–3.0 ppm).

  • HRMS: Molecular ion peak at m/z 318.35 (M+H⁺).

  • IR Spectroscopy: Stretching vibrations for sulfonamide S=O (~1350 cm⁻¹) and N-H (~3300 cm⁻¹).

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP value of 1.8 (predicted) indicates moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The sulfonamide group may enhance solubility in polar solvents, while the furan and pyridine rings contribute to π-π stacking interactions.

Metabolic Stability

The presence of metabolically labile sites—particularly the furan ring (susceptible to oxidative cleavage) and sulfonamide group (potential for glucuronidation)—suggests moderate in vivo stability. Computational models predict cytochrome P450 (CYP3A4) as a primary metabolic pathway .

ActivityTargetAnalog CompoundReference
AnticancerA549 cellsPyrazole-carbohydrazide
Anti-inflammatoryTNF-α/IL-6Pyrazole-benzophenone
AntimicrobialE. coli, S. aureusNitrofuran-pyrazole

Future Research Directions

  • Synthetic Optimization: Develop scalable routes with improved yields.

  • In Vitro Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity.

  • ADMET Profiling: Assess absorption, distribution, and toxicity in model organisms.

  • Target Identification: Use computational docking to predict protein targets (e.g., COX-2, EGFR).

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